molecular formula C17H19N3O3S B2631276 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1426314-83-1

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2631276
CAS No.: 1426314-83-1
M. Wt: 345.42
InChI Key: RSRAXCFPFOVRIR-UHFFFAOYSA-N
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Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound characterized by a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further linked to a but-2-yn-1-yl chain bearing a 2-methoxyphenoxy group. This structural configuration imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-3-8-13-16(24-20-19-13)17(21)18-11-6-7-12-23-15-10-5-4-9-14(15)22-2/h4-5,9-10H,3,8,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRAXCFPFOVRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Attachment of the But-2-yn-1-yl Group: This step involves the alkylation of the thiadiazole ring with a but-2-yn-1-yl halide, often using a base like potassium carbonate to facilitate the reaction.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, where the phenol derivative reacts with the but-2-yn-1-yl intermediate.

    Final Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable amine under dehydrating conditions, such as using carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenoxy group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in the development of new compounds with potential applications in pharmaceuticals and materials science. The compound's unique functional groups allow for various chemical reactions, including substitution and oxidation.

2. Biological Activity:
Research has indicated that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacteria and fungi. For example, related compounds have been tested against pathogens like Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects.
  • Anticancer Activity: Thiadiazole derivatives are being explored for their potential as anticancer agents. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of specific signaling pathways.

3. Medicinal Chemistry:
The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development. For instance, research on similar compounds has focused on their role as inhibitors of enzymes involved in cancer progression.

Case Studies

Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of thiadiazole derivatives similar to this compound. The researchers synthesized several derivatives and tested them against common bacterial strains. Results showed that certain modifications to the thiadiazole structure significantly enhanced antimicrobial activity, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of thiadiazole derivatives. Researchers synthesized a series of compounds based on the thiadiazole scaffold and evaluated their cytotoxic effects on human cancer cell lines. The study found that specific substitutions led to increased potency against breast cancer cells, suggesting that N-(4-(2-methoxyphenoxy)but-2-yn-1-yld)-4-propyl-1,2,3-thiadiazole-5-carboxamide could be further developed as a lead compound for cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the thiadiazole ring can participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a. 1,2,3-Thiadiazole vs. Benzimidazole

The compound 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () shares a carboxamide group but features a benzimidazole core instead of a 1,2,3-thiadiazole. Key differences include:

  • Synthetic Routes : Benzimidazoles are typically synthesized via cyclization of o-phenylenediamine derivatives, whereas thiadiazoles often require sulfur-containing precursors (e.g., thiosemicarbazides) .
b. 1,2,3-Thiadiazole vs. 1,2,4-Triazole

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () highlight the impact of heterocycle substitution patterns:

  • Tautomerism : 1,2,4-Triazoles exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of S-H bands at ~2500–2600 cm⁻¹ and presence of C=S at 1247–1255 cm⁻¹). In contrast, 1,2,3-thiadiazoles lack this tautomeric flexibility .
  • Reactivity : Triazoles undergo S-alkylation with α-halogenated ketones, whereas thiadiazoles may favor electrophilic substitution at the sulfur or nitrogen sites .

Substituent Effects

a. Methoxyphenoxy Groups

The methoxyphenoxy substituent in the target compound is structurally analogous to the 4-(1,1-dimethylethyl)-N-[6-halo-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (). Key observations:

  • Synthetic Challenges: Installing the methoxyphenoxy group on alkyne chains (as in the target compound) may require specialized coupling reactions, whereas bipyrimidine systems () utilize sulfonamide linkages .
b. Alkyne vs. Aromatic Linkers

The but-2-yn-1-yl spacer in the target compound contrasts with the phenylsulfonyl linkers in ’s triazoles:

  • Steric Considerations: Bulky aryl sulfonyl groups (e.g., in triazoles) may hinder molecular packing in crystalline phases, as noted in SHELX-refined structures () .

Data Tables: Structural and Spectral Comparisons

Compound Core Structure Key Substituents IR Spectral Features
N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole Propyl, methoxyphenoxy-butynyl Expected C=O (~1680 cm⁻¹), C≡C (~2200 cm⁻¹)
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide Benzimidazole Dimethoxyphenyl, 4-methoxyphenyl C=O (~1663–1682 cm⁻¹), NH (~3150–3319 cm⁻¹)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thione 1,2,4-Triazole Phenylsulfonyl, difluorophenyl C=S (~1247–1255 cm⁻¹), NH (~3278–3414 cm⁻¹)

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s alkyne linker may require palladium-catalyzed coupling (unlike the SN2-based alkylation in triazoles; ) .
  • Biological Potential: Methoxyphenoxy-substituted analogs (e.g., ) are often explored as kinase inhibitors, suggesting a possible pathway for the target compound’s pharmacological profiling .
  • Crystallographic Refinement : SHELX-based refinement () could resolve conformational ambiguities in the alkyne-thiadiazole system, aiding in structure-activity relationship studies .

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including anticancer properties, enzyme inhibition, and antimicrobial effects.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A thiadiazole ring, which is known for its diverse biological activities.
  • A methoxyphenoxy side chain that enhances its pharmacological properties.
  • An alkyne functional group that may contribute to its reactivity and binding capabilities.

The molecular formula is C16H20N2O3SC_{16}H_{20}N_2O_3S with a molecular weight of approximately 320.41 g/mol.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting various cancer cell lines.

A study highlighted the efficacy of thiadiazole derivatives against human cancer cell lines such as MKN-45 (gastric cancer) and A549 (lung cancer). The compound exhibited:

  • IC50 values indicating effective cytotoxicity:
    • MKN-45: IC50 = 56.64 nM
    • A549: IC50 = 45.67 nM

These results suggest that the compound induces apoptosis and cell cycle arrest in treated cells .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of c-Met : This receptor tyrosine kinase is implicated in tumor growth and metastasis. The compound has been shown to inhibit c-Met phosphorylation, leading to reduced proliferation of cancer cells .
  • Induction of Apoptosis : Studies reveal that the compound activates caspases involved in the apoptotic pathway, promoting programmed cell death in malignant cells .
  • Cell Cycle Arrest : The compound disrupts the cell cycle progression, particularly at the G1/S transition phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Thiadiazole derivatives are recognized for their effectiveness against various bacterial strains.

Antibacterial Efficacy

In vitro studies have shown that related compounds possess strong antibacterial properties against Gram-positive bacteria. For example:

CompoundTarget BacteriaEC50 (μg/ml)
5kXanthomonas axonopodis22
5kXanthomonas oryzae15

These results indicate that this compound could be explored as a potential antibacterial agent .

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of thiadiazole derivatives to enhance their biological activity:

  • Structure–Activity Relationship (SAR) : Modifications to the thiadiazole core have been systematically evaluated to improve potency against c-Met and other targets .
  • Pharmacokinetic Studies : In vivo assessments in animal models have shown favorable pharmacokinetic profiles for certain derivatives, suggesting potential for further development as therapeutic agents .

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